

# 6-(3-Methoxyphenyl)nicotinic acid as a potential kinase inhibitor

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-(3-Methoxyphenyl)nicotinic acid

Cat. No.: B1604270

[Get Quote](#)

An In-Depth Technical Guide to the Evaluation of **6-(3-Methoxyphenyl)nicotinic Acid** as a Potential Kinase Inhibitor

## Authored by: Gemini, Senior Application Scientist

**Abstract:** Protein kinases are a cornerstone of cellular signaling and their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.<sup>[1][2][3]</sup> The relentless pursuit of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles has led to the exploration of diverse chemical scaffolds. The nicotinic acid framework, a privileged heterocyclic motif, has demonstrated a wide range of biological activities and is present in several approved drugs.<sup>[4][5]</sup> This technical guide outlines a comprehensive, field-proven workflow for the synthesis, characterization, and systematic evaluation of **6-(3-Methoxyphenyl)nicotinic acid** as a potential kinase inhibitor. We provide a rationale for its investigation based on established pharmacophore models, followed by detailed, self-validating protocols for biochemical screening, cellular target engagement, functional analysis, and preliminary *in vivo* assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation targeted therapies.

## Introduction: The Rationale for Investigating a Novel Scaffold

The human kinome, comprising over 500 kinases, orchestrates the majority of cellular processes through the phosphorylation of substrate proteins.<sup>[3]</sup> The development of small-molecule kinase inhibitors (SMKIs) that target the highly conserved ATP-binding pocket has revolutionized cancer therapy.<sup>[3]</sup> However, challenges such as acquired resistance and off-target toxicity necessitate the continued exploration of novel chemical scaffolds.

The nicotinic acid (pyridine-3-carboxylic acid) moiety is an attractive starting point for inhibitor design.<sup>[4]</sup> Its rigid aromatic structure provides a vector for substitution, allowing for the precise positioning of functional groups to interact with key residues in a kinase active site. The 6-aryl substituted nicotinic acid scaffold, specifically **6-(3-Methoxyphenyl)nicotinic acid**, presents a compelling hypothesis for targeting protein tyrosine kinases (TKs). Many potent TK inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region, and an appended aryl group that occupies a hydrophobic pocket.<sup>[1][6][7]</sup> The proposed structure of **6-(3-Methoxyphenyl)nicotinic acid** aligns with these general pharmacophoric features.

This guide provides the strategic and tactical framework to test this hypothesis, progressing the molecule through a rigorous screening cascade designed to validate its potential as a therapeutic agent.

## Logical Drug Discovery Workflow

The evaluation of a novel compound follows a structured progression from initial synthesis to preclinical validation. Each stage generates critical data that informs the decision to advance to the next, ensuring a resource-efficient and scientifically rigorous process.

[Click to download full resolution via product page](#)

Caption: High-level experimental workflow for kinase inhibitor discovery.

# Chemical Synthesis of 6-(3-Methoxyphenyl)nicotinic Acid

The most direct and versatile route to synthesize 6-aryl nicotinic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high functional group tolerance and typically proceeds under mild conditions, making it ideal for medicinal chemistry applications.

## Protocol 2.1: Suzuki-Miyaura Coupling

This protocol describes the solution-phase synthesis from commercially available starting materials.

### Materials:

- 6-Chloronicotinic acid
- 3-Methoxyphenylboronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- 1,4-Dioxane and Water (degassed)
- Ethyl acetate
- 1M Hydrochloric acid (HCl)
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Schlenk flask and magnetic stir bar
- Inert gas supply (Argon or Nitrogen)

**Procedure:**

- **Reaction Setup:** To a dry Schlenk flask, add 6-chloronicotinic acid (1.0 eq.), 3-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).
- **Catalyst Preparation:** In a separate vial, pre-mix palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) in a small amount of degassed 1,4-dioxane to form the active  $\text{Pd}(\text{PPh}_3)_4$  catalyst *in situ*.
- **Inert Atmosphere:** Seal the Schlenk flask, then evacuate and backfill with argon. Repeat this process three times to ensure an oxygen-free environment.
- **Reagent Addition:** Add the degassed 1,4-dioxane/water solvent mixture (e.g., 4:1 ratio) to the flask via syringe, followed by the catalyst solution.
- **Reaction:** Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
- **Extraction:** Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to protonate the carboxylic acid, facilitating its extraction into the organic phase. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield **6-(3-Methoxyphenyl)nicotinic acid** as a solid.
- **Characterization:** Confirm the structure and purity of the final compound using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS).

## Biochemical Potency and Selectivity Profiling

The first critical step in biological evaluation is to determine if the compound directly inhibits the enzymatic activity of its putative target kinase(s) and to assess its selectivity across the kinase.

## Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[\[2\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

### Materials:

- Recombinant human kinase (e.g., EGFR, SRC, ABL)
- Specific substrate peptide for the kinase
- **6-(3-Methoxyphenyl)nicotinic acid** (test compound)
- Staurosporine (positive control inhibitor)
- DMSO (vehicle control)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Luminometer

### Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
- Kinase Reaction Setup:
  - In a 384-well plate, add 1 µL of the serially diluted compound or control (DMSO, Staurosporine) to the appropriate wells.
  - Add 2 µL of the kinase solution (in kinase reaction buffer) to each well.
  - Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

- **Initiate Reaction:** Add 2  $\mu$ L of the ATP/substrate mixture to each well to start the kinase reaction. The final ATP concentration should be at or near the  $K_m$  for the specific kinase.
- **Incubation:** Incubate the plate for 60 minutes at 30 °C.
- **Terminate and Deplete ATP:** Add 5  $\mu$ L of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and eliminates any remaining ATP.
- **ADP to ATP Conversion:** Add 10  $\mu$ L of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal.
- **Data Acquisition:** Measure the luminescence of each well using a plate-reading luminometer.
- **Data Analysis:**
  - Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
  - Plot the normalized response against the logarithm of the inhibitor concentration.
  - Fit the data to a four-parameter logistic (sigmoidal) curve to determine the  $IC_{50}$  value.

## Data Presentation: Kinase Selectivity Panel

To understand the compound's specificity, it should be tested against a panel of representative kinases. The results are typically summarized in a table.

| Kinase Target         | 6-(3-Methoxyphenyl)nicotinic acid IC <sub>50</sub> (nM) | Staurosporine IC <sub>50</sub> (nM) |
|-----------------------|---------------------------------------------------------|-------------------------------------|
| Tyrosine Kinases      |                                                         |                                     |
| EGFR                  | Hypothetical Value                                      | 5                                   |
| SRC                   | Hypothetical Value                                      | 6                                   |
| ABL                   | Hypothetical Value                                      | 7                                   |
| VEGFR2                | Hypothetical Value                                      | 8                                   |
| Ser/Thr Kinases       |                                                         |                                     |
| AKT1                  | Hypothetical Value                                      | 10                                  |
| CDK2                  | Hypothetical Value                                      | 4                                   |
| PIM1                  | Hypothetical Value                                      | 15                                  |
| ...additional kinases |                                                         |                                     |

## Cellular Target Engagement and Pathway Analysis

A potent biochemical inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment, and modulate the relevant signaling pathway.

### Hypothetical Target Pathway: EGFR Signaling

To illustrate the cellular validation process, we will hypothesize that our compound targets the Epidermal Growth Factor Receptor (EGFR), a well-characterized tyrosine kinase implicated in many cancers.



[Click to download full resolution via product page](#)

Caption: Simplified EGFR signaling pathway targeted by the inhibitor.

## Protocol 4.1: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement assay measures compound binding to a target protein within intact, living cells.<sup>[3][11][12][13][14]</sup> It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a fluorescent tracer that binds the kinase's active site (acceptor).

### Materials:

- HEK293 cells (or other suitable cell line)
- Plasmid DNA for NanoLuc®-Kinase fusion protein
- Transfection reagent (e.g., FuGENE® HD)
- Opti-MEM™ I Reduced Serum Medium
- NanoBRET™ fluorescent tracer specific for the kinase family
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- White, tissue culture-treated 384-well plates
- BRET-capable plate reader

### Procedure:

- Transfection: Transfect HEK293 cells with the NanoLuc®-Kinase fusion plasmid according to the manufacturer's protocol. Culture for 24 hours to allow for protein expression.
- Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™. Dispense the cell suspension into the wells of a 384-well assay plate.
- Compound and Tracer Addition: Add the test compound at various concentrations, followed immediately by the addition of the fluorescent tracer at a pre-optimized concentration (typically the EC<sub>50</sub> for BRET).

- Equilibration: Incubate the plate for 2 hours at 37 °C in a 5% CO<sub>2</sub> incubator.
- Signal Detection: Add the Nano-Glo® Substrate/Inhibitor solution to all wells. Read the plate within 10 minutes on a plate reader equipped with filters for donor emission (~460 nm) and acceptor emission (~618 nm).
- Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against the compound concentration and fit to a sigmoidal curve to determine the intracellular IC<sub>50</sub>.

## Protocol 4.2: Phospho-Protein Western Blot

This protocol verifies that target engagement leads to the inhibition of downstream signaling by measuring the phosphorylation state of a key substrate.[15][16][17][18] For our hypothetical EGFR target, we will measure the phosphorylation of ERK.

### Materials:

- A431 cells (high EGFR expression)
- EGF (stimulant)
- Test compound
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- BSA (for blocking buffer)
- Tris-Buffered Saline with Tween-20 (TBST)
- ECL detection reagent

**Procedure:**

- Cell Treatment: Plate A431 cells and allow them to attach. Starve the cells in serum-free media for 12-24 hours.
- Inhibition: Pre-treat cells with various concentrations of the test compound for 2 hours.
- Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR signaling.
- Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing inhibitors. Keep samples on ice at all times.[\[17\]](#)[\[18\]](#)
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains phosphoproteins that can cause high background.[\[17\]](#)
- Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4 °C.
- Washing and Secondary Antibody: Wash the membrane extensively with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash again, then apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
- Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with antibodies for total-ERK and a loading control like GAPDH.

## In Vivo Efficacy and Pharmacokinetic Profiling

Promising lead compounds must be evaluated in animal models to assess their efficacy and pharmacokinetic properties, which determine drug exposure at the site of action.

## Protocol 5.1: Tumor Xenograft Model

Patient-derived or cell-line-derived xenograft models are standard for evaluating the anti-cancer activity of a novel inhibitor in an in vivo setting.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Procedure Outline:

- Cell Implantation: Subcutaneously implant human cancer cells (e.g., A431) into the flank of immunocompromised mice (e.g., nu/nu mice).
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>).
- Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the test compound via a clinically relevant route (e.g., oral gavage) daily.
- Monitoring: Measure tumor volume with calipers and monitor animal body weight and general health twice weekly.
- Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize the animals and excise the tumors for further analysis (e.g., IHC, Western blot).
- Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

## Pharmacokinetic (PK) Analysis

PK studies measure how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Procedure Outline:

- Dosing: Administer a single dose of the compound to a cohort of mice.

- Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
- Plasma Analysis: Process the blood to plasma and quantify the concentration of the compound using LC-MS/MS.
- Parameter Calculation: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters.

## Data Presentation: Key Pharmacokinetic Parameters

| Parameter  | Definition                                 | Hypothetical Value  |
|------------|--------------------------------------------|---------------------|
| $C_{\max}$ | Maximum observed plasma concentration      | e.g., 2500 ng/mL    |
| $T_{\max}$ | Time to reach $C_{\max}$                   | e.g., 2 hours       |
| $t_{1/2}$  | Elimination half-life                      | e.g., 8 hours       |
| AUC        | Area under the curve (total drug exposure) | e.g., 15000 ng·h/mL |

## Conclusion and Future Directions

This guide has detailed a systematic, multi-faceted approach to evaluate the novel compound **6-(3-Methoxyphenyl)nicotinic acid** as a potential kinase inhibitor. By progressing through a cascade of biochemical, cellular, and *in vivo* assays, a researcher can build a comprehensive data package to support its continued development. Positive outcomes from this workflow—namely, potent and selective kinase inhibition, confirmed cellular target engagement, downstream pathway modulation, and *in vivo* tumor growth inhibition with favorable pharmacokinetics—would establish this compound as a viable preclinical candidate.

Future work would involve extensive lead optimization to improve potency and drug-like properties, structure-activity relationship (SAR) studies, and formal preclinical toxicology and safety pharmacology studies to enable an Investigational New Drug (IND) application.

## References

- Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors. (2011). SAR and QSAR in Environmental Research, 22(3-4), 239-263. [\[Link\]](#)
- Use of a Pharmacophore Model for the Design of EGFR Tyrosine Kinase Inhibitors: Isoflavones and 3-Phenyl-4(1H)-quinolones. (2003). Journal of Medicinal Chemistry, 46(26), 5587-5599. [\[Link\]](#)
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
- Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. (2020). Molecules, 25(20), 4816. [\[Link\]](#)
- Pharmacophore modeling and virtual screening in search of novel Bruton's tyrosine kinase inhibitors. (2019). Journal of Molecular Modeling, 25(6), 164. [\[Link\]](#)
- Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors. (2011). Taylor & Francis Online. [\[Link\]](#)
- NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [\[Link\]](#)
- Pharmacophore approaches in protein kinase inhibitors design. (2014). World Journal of Methodology, 4(4), 145-157. [\[Link\]](#)
- Xenograft model for tumor response to a novel kinase inactivation via regulated gene silencing. (2005). Cancer Research, 65(9 Supplement), 1114. [\[Link\]](#)
- Serine/Threonine Protein Kinases as Attractive Targets for Anti-Cancer Drugs—An Innovative Approach to Ligand Tuning Using Combined Quantum Chemical Calculations, Molecular Docking, Molecular Dynamic Simulations, and Network-like Similarity Graphs. (2024). International Journal of Molecular Sciences, 25(10), 5433. [\[Link\]](#)
- Promega ADP-Glo kinase assay. BMG LABTECH. [\[Link\]](#)
- Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (2012). International Journal of Molecular Sciences, 13(12), 15846-15863. [\[Link\]](#)
- Best Practice for Western Blot Detection of Phosphoryl
- ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Pharmacophore approaches in protein kinase inhibitors design. (2014). Baishideng Publishing Group. [\[Link\]](#)
- Development of a novel pharmacophore model to screen specific inhibitors for the serine-threonine protein phosphatase calcineurin. (2019). Scientific Reports, 9, 17822. [\[Link\]](#)
- Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter? (2018). British Journal of Clinical Pharmacology, 84(8), 1716-1725. [\[Link\]](#)
- Patient-derived xenograft model in cancer: establishment and applications. (2024).

- Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. (2021). *Cancers*, 13(16), 4165. [\[Link\]](#)
- In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. (2022). *Cancers*, 14(10), 2445. [\[Link\]](#)
- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. [\[Link\]](#)
- Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs. (2023). *Cancer Chemotherapy and Pharmacology*, 92(4), 253-270. [\[Link\]](#)
- Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. (2020). *Clinical Pharmacology & Therapeutics*, 108(3), 494-505. [\[Link\]](#)
- PK/PD modeling based on mouse xenograft tumor growth inhibition and the correlation to clinical exposure for VEGF/PDGF receptor tyrosine kinase inhibitor AG-013736. (2005). *Cancer Research*, 65(9 Supplement), 3003. [\[Link\]](#)
- Small molecules, indications, targets and pharmacokinetic parameters.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 2. ADP-Glo™ Kinase Assay Protocol [\[promega.de\]](https://www.promega.de)
- 3. eubopen.org [\[eubopen.org\]](https://eubopen.org)
- 4. researchgate.net [\[researchgate.net\]](https://www.researchgate.net)
- 5. bmglabtech.com [\[bmglabtech.com\]](https://bmglabtech.com)
- 6. pubs.acs.org [\[pubs.acs.org\]](https://pubs.acs.org)
- 7. tandfonline.com [\[tandfonline.com\]](https://tandfonline.com)
- 8. promega.com [\[promega.com\]](https://www.promega.com)
- 9. carnabio.com [\[carnabio.com\]](https://carnabio.com)
- 10. researchgate.net [\[researchgate.net\]](https://www.researchgate.net)

- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 15. researchgate.net [researchgate.net]
- 16. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 17. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [biotechne.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Patient-derived xenograft model in cancer: establishment and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 25. Application of physiologically based pharmacokinetics modeling in the research of small-molecule targeted anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [6-(3-Methoxyphenyl)nicotinic acid as a potential kinase inhibitor]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1604270#6-3-methoxyphenyl-nicotinic-acid-as-a-potential-kinase-inhibitor\]](https://www.benchchem.com/product/b1604270#6-3-methoxyphenyl-nicotinic-acid-as-a-potential-kinase-inhibitor)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)